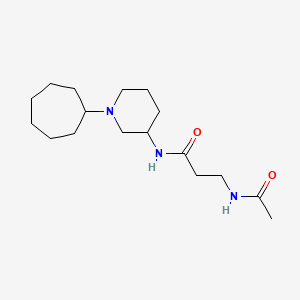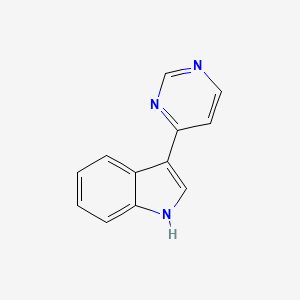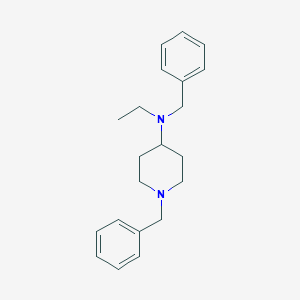
N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide, also known as ACY-1083, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. ACY-1083 belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide is through inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. Inhibition of HDAC enzymes by N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide leads to increased acetylation of histone proteins, which can lead to changes in gene expression and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide has also been shown to induce cell cycle arrest and inhibit angiogenesis (the formation of new blood vessels). These effects may contribute to the anti-cancer properties of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide is its relatively simple synthesis method, which makes it a promising candidate for large-scale production. In addition, N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
One of the limitations of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, the long-term effects of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide on normal cells and tissues are not well understood, and further studies are needed to assess its safety and efficacy.
Orientations Futures
There are several future directions for the study of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide. One area of research is the development of more potent and selective HDAC inhibitors, which may have improved therapeutic efficacy and reduced side effects. Another area of research is the combination of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide with other anti-cancer agents, which may enhance its anti-cancer properties.
In addition, further studies are needed to assess the safety and efficacy of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide in vivo, as well as its long-term effects on normal cells and tissues. Finally, the potential applications of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, should be explored.
Méthodes De Synthèse
The synthesis of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide involves the reaction of N~1~-cycloheptyl-3-piperidinylamine with N-acetyl-beta-alanine chloride in the presence of triethylamine and dichloromethane. The resulting product is then purified using column chromatography to obtain the final product, N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide. The synthesis of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide is a relatively simple and efficient process, making it a promising candidate for large-scale production.
Applications De Recherche Scientifique
N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide is in the treatment of cancer. HDAC inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells, making them a promising class of anti-cancer agents. N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide has been shown to have potent anti-cancer activity against various types of cancer, including breast, lung, and prostate cancer.
In addition to its anti-cancer properties, N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide has also been shown to have anti-inflammatory and neuroprotective effects. HDAC inhibitors have been shown to inhibit the production of inflammatory cytokines and chemokines, making them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N~3~-acetyl-N~1~-(1-cycloheptyl-3-piperidinyl)-beta-alaninamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
3-acetamido-N-(1-cycloheptylpiperidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c1-14(21)18-11-10-17(22)19-15-7-6-12-20(13-15)16-8-4-2-3-5-9-16/h15-16H,2-13H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJZMNHCKLHOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)NC1CCCN(C1)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1-cyclopentene-1-carboxamide](/img/structure/B6127472.png)

![7-(2,3-difluorobenzyl)-N-isopropyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6127474.png)

![4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6127497.png)

![methyl 3-[(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B6127510.png)
![N'-(1H-indol-3-ylmethylene)-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B6127518.png)
![1-ethyl-4-({methyl[6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6127533.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-N'-phenylurea](/img/structure/B6127541.png)

![2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6127549.png)
![1-[3-(4-methoxyphenoxy)propyl]piperazine oxalate](/img/structure/B6127550.png)
![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6127555.png)